molecular formula C15H14FNO3S B4668515 methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate

methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate

Cat. No. B4668515
M. Wt: 307.3 g/mol
InChI Key: QVSQROMKRSGZKX-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MAF, and it is a member of the thiophene class of compounds.

Mechanism of Action

The mechanism of action of MAF is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that MAF may act by inhibiting certain enzymes or proteins that are involved in the development and progression of cancer or inflammation.
Biochemical and Physiological Effects:
MAF has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, MAF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, MAF has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MAF in lab experiments is its versatility as a building block for the synthesis of various compounds. MAF is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of using MAF in lab experiments is its potential toxicity, and caution should be taken when handling this compound.

Future Directions

There are many future directions for the study of MAF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of MAF and to optimize its structure for improved anti-cancer and anti-inflammatory activity. In material science, MAF can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field. Additionally, further studies are needed to evaluate the potential toxicity of MAF and to develop methods for its safe handling and disposal.
Conclusion:
In conclusion, MAF is a versatile chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been studied extensively for its potential use in medicinal chemistry, material science, and organic synthesis. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential toxicity, MAF holds promise as a valuable tool for scientific research.

Scientific Research Applications

MAF has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MAF has been shown to have anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer. MAF has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have promising results in preclinical studies.
In material science, MAF has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. MAF has also been used in organic synthesis as a versatile reagent for the synthesis of various compounds.

properties

IUPAC Name

methyl 2-acetamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-8-12(10-4-6-11(16)7-5-10)13(15(19)20-3)14(21-8)17-9(2)18/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSQROMKRSGZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate

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